4-Methylthiosemicarbazide

Description

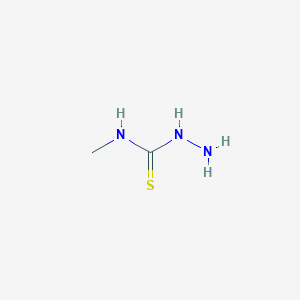

Structure

3D Structure

Propriétés

IUPAC Name |

1-amino-3-methylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N3S/c1-4-2(6)5-3/h3H2,1H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVZQOAHCSKAAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044390 | |

| Record name | N-Methylhydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6610-29-3 | |

| Record name | Methylthiosemicarbazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6610-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylhydrazinecarbothioamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006610293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylthiosemicarbazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarbothioamide, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylhydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylthiosemicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLHYDRAZINECARBOTHIOAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK83E1T776 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Methylthiosemicarbazide CAS number and properties

An In-Depth Technical Guide to 4-Methylthiosemicarbazide: Synthesis, Properties, and Applications

Introduction

This compound, an organosulfur compound, is a key molecular scaffold with significant utility in synthetic chemistry and materials science. As a derivative of thiosemicarbazide, it serves as a versatile precursor for the synthesis of a wide array of organic compounds, metal complexes, and pharmacologically active agents.[1][2] This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, established synthesis protocols, spectroscopic signature, and diverse applications, with a particular focus on its role in drug development and coordination chemistry.

Core Chemical and Physical Properties

This compound is a white to off-white, odorless crystalline solid.[1][3][4] Its fundamental properties are summarized below, providing a foundational understanding of its chemical identity and behavior.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 6610-29-3 | [1][3][4][5] |

| Molecular Formula | C₂H₇N₃S | [3][4][5] |

| Molecular Weight | 105.16 g/mol | [3][5] |

| IUPAC Name | N-Methylhydrazinecarbothioamide | [1][6] |

| Synonyms | 4-Methyl-3-thiosemicarbazide, 1-Amino-3-methylthiourea | [3][4][5] |

| InChI Key | PTVZQOAHCSKAAS-UHFFFAOYSA-N | [3] |

| SMILES | CNC(=S)NN | [1] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder/solid | [1][3][4] |

| Melting Point | 135-138 °C (lit.) | [1][3] |

| Boiling Point | 168.4±23.0 °C (Predicted) | [3] |

| Solubility | Soluble in alcohol, slightly soluble in water | [3] |

| Stability | Stable under normal conditions | [4] |

Synthesis of this compound

The synthesis of this compound is well-documented, with methods optimized for high yield and purity. A prevalent laboratory and industrial method involves a two-step process starting from methylamine, carbon disulfide, and an amine base, followed by reaction with hydrazine.[7]

Logical Workflow for Synthesis

The synthesis pathway can be visualized as a sequential process involving the formation of a key intermediate followed by its conversion to the final product.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is based on an improved synthesis method that ensures a high yield.[7][8]

Part A: Formation of the Methyldithiocarbamate Intermediate

-

To a 250 mL three-necked flask, add methylamine (41.5g) and deionized water (50 mL).[7]

-

Prepare a mixture of carbon disulfide (CS₂) (38 g) and triethylamine (50.5 g).[7]

-

Add the CS₂/triethylamine mixture to the flask dropwise over 1 hour. The causality here is to control the exothermic reaction. Triethylamine acts as a base to deprotonate methylamine, facilitating its nucleophilic attack on CS₂, and subsequently forms a stable quaternary ammonium salt intermediate.

-

Maintain the reaction temperature between 25 and 30 °C using an ice bath to prevent side reactions and ensure the stability of the intermediate.[7]

Part B: Synthesis of this compound

-

In a separate 500 mL flask, add hydrazine hydrate (100%, 33 g) and deionized water (100 mL). Heat this mixture to 102 °C.[7]

-

Add the reaction mixture from Part A to the hydrazine solution over 1 hour. Concurrently, distill off an equal volume of water. This step is critical: the nucleophilic hydrazine displaces the triethylamine group from the dithiocarbamate intermediate. Distillation helps to drive the reaction to completion by removing volatile byproducts.

-

After the addition is complete, recover the triethylamine byproduct via distillation.[8]

Part C: Product Isolation and Purification

-

Cool the reaction flask contents to approximately 65 °C and seed with a few crystals of pure this compound to induce crystallization.[7][8]

-

Allow the product to crystallize, then cool the resulting slurry to 0 °C and stir for 30 minutes to maximize precipitation.[7]

-

Filter the solid product and wash the filter cake with chilled deionized water to remove any remaining impurities.[7]

-

Dry the purified product in a vacuum oven at 60 °C overnight to obtain pure this compound. The typical yield is around 81%.[7]

Spectroscopic Characterization

The structural identity of this compound is confirmed through various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum provides distinct signals corresponding to the different types of protons in the molecule.[6][9] Expected signals would include a doublet for the methyl (CH₃) protons, a broad singlet for the N-H protons of the hydrazine group (NH₂), and another broad signal for the N-H proton adjacent to the methyl group.

-

¹³C NMR: The carbon NMR spectrum will show two primary signals: one for the methyl carbon and another for the thiocarbonyl (C=S) carbon at a characteristically downfield chemical shift.[10]

-

FT-IR: The infrared spectrum is crucial for identifying key functional groups. Characteristic peaks include N-H stretching vibrations, C-H stretching from the methyl group, and a strong C=S (thione) stretching band.[11][12]

-

Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound (105.16 g/mol ).[6][11] The fragmentation pattern can provide further structural information.

Applications in Research and Development

The utility of this compound stems from its reactive functional groups, making it a valuable building block in several scientific domains.

Synthetic Intermediate

This compound is a recognized intermediate in the production of certain agricultural chemicals, most notably the herbicide tebuthiuron.[1] It is also a precursor in the synthesis of various heterocyclic compounds, which are scaffolds of high interest in medicinal chemistry.[2]

Coordination Chemistry

The thiosemicarbazide moiety is an excellent ligand for transition metals.[2] It can act as a bidentate ligand, coordinating to a metal center through both the sulfur atom of the thione group and a nitrogen atom from the hydrazine moiety, forming stable chelate rings.[13] This property is exploited to create novel metal complexes with unique electronic and catalytic properties.

Pharmacological Significance

While this compound itself has limited direct therapeutic use, its derivatives, primarily thiosemicarbazones, are of significant pharmacological interest.[5] Thiosemicarbazones are formed by the condensation reaction of this compound with aldehydes or ketones. These derivatives have demonstrated a broad spectrum of biological activities.[13][14][15]

-

Antimicrobial and Antifungal Activity: Many thiosemicarbazone derivatives exhibit potent activity against various strains of bacteria and fungi.[13][14] Their mechanism is often attributed to their ability to chelate essential metal ions required for microbial enzyme function.

-

Anticancer Activity: Certain metal complexes of thiosemicarbazones have shown promising anticancer properties.[10][] These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of ribonucleotide reductase or the generation of reactive oxygen species.

-

Enzyme Inhibition: Thiosemicarbazide derivatives have been investigated as inhibitors for specific enzymes, such as carbonic anhydrases in bacteria and α-glucosidase, highlighting their potential as multi-target drugs.[14][17]

Caption: From precursor to pharmacologically active derivatives.

Safety, Handling, and Toxicity

This compound is classified as a highly toxic substance and must be handled with extreme caution by trained personnel in a controlled laboratory environment.

Table 3: GHS Hazard Information

| Category | Information | Source(s) |

| Pictogram | GHS06 (Skull and crossbones) | [3] |

| Signal Word | Danger | [1][3] |

| Hazard Statement | H300: Fatal if swallowed | [1][3] |

| Precautionary Statements | P264, P270, P301+P310, P405, P501 | [1] |

Toxicity Profile

-

Acute Oral Toxicity: The compound is fatal if ingested. The median lethal dose (LD₅₀) for oral administration in rats is 14 mg/kg.[1][18]

-

Irritation: It can cause irritation to the eyes, skin, and respiratory tract.[1]

Safe Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[18]

-

Handling: Avoid all personal contact. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[4][18]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The substance should be stored locked up in a designated poison room or cabinet, away from incompatible materials such as strong oxidizing agents.[3][4]

-

Spills and Disposal: In case of a spill, avoid generating dust. Use dry clean-up procedures and place the material in a suitable, labeled container for hazardous waste disposal.[18] Disposal must be carried out in accordance with local, state, and federal regulations.[4]

Conclusion

This compound is a compound of significant scientific and commercial interest. Its well-defined properties and versatile reactivity make it an indispensable building block for herbicides, novel materials, and, most notably, a diverse range of pharmacologically active thiosemicarbazone derivatives. While its high toxicity necessitates stringent safety protocols, its value as a synthetic precursor continues to drive research in medicinal chemistry and material science, promising the development of new therapeutic agents and functional materials.

References

-

4-Methyl-3-thiosemicarbazide. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]

- Achgill, R. K., & Call, L. W. (1989). Improved synthesis of 4-methyl-3-thiosemicarbazide. (EP0339964A2). Google Patents.

-

N-Methylhydrazinecarbothioamide. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Thiosemicarbazide. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]

-

Angeli, A., et al. (2022). Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1234-1242. Retrieved January 9, 2026, from [Link]

-

Balamurugan, K., & Aruna, S. (2017). Biological Properties of 4-Benzyloxybenzaldehyde-4-Methyl-3-Thiosemicarbazone and its Cd(II) Complex. ResearchGate. Retrieved January 9, 2026, from [Link]

-

Sheik, M. S., & Stephen, A. (2015). Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. Oriental Journal of Chemistry, 31(2), 939-944. Retrieved January 9, 2026, from [Link]

-

Improved synthesis of 4-methyl-3-thiosemicarbazide. (1994). European Patent Office. Retrieved January 9, 2026, from [Link]

-

Sharma, K., et al. (2018). Synthesis, spectroscopic characterization, biological screening and in vitro cytotoxic studies of 4-methyl-3-thiosemicarbazone derived Schiff bases and their Co (II), Ni (II), Cu (II) and Zn (II) complexes. Applied Organometallic Chemistry, 32(4), e4256. Retrieved January 9, 2026, from [Link]

-

Olaru, A., et al. (2020). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Molecules, 25(21), 5176. Retrieved January 9, 2026, from [Link]

-

A review on development of bio-active thiosemicarbazide derivatives: Recent advances. (2022). ResearchGate. Retrieved January 9, 2026, from [Link]

- Preparation of thiosemicarbazide and methyl-thiosemicarbazide. (1995). (CN1186069A). Google Patents.

-

Poczta, A., et al. (2021). Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity. Molecules, 26(11), 3192. Retrieved January 9, 2026, from [Link]

-

Thiosemicarbazide. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

Sources

- 1. 4-Methyl-3-thiosemicarbazide - Wikipedia [en.wikipedia.org]

- 2. Thiosemicarbazide - Wikipedia [en.wikipedia.org]

- 3. This compound | 6610-29-3 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. scbt.com [scbt.com]

- 6. N-Methylhydrazinecarbothioamide | C2H7N3S | CID 2723853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. EP0339964A2 - Improved synthesis of 4-methyl-3-thiosemicarbazide - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. This compound(6610-29-3) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]

- 12. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 17. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to the Molecular Structure and Bonding of 4-Methylthiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Structural Nuances of a Versatile Scaffold

4-Methylthiosemicarbazide, a derivative of thiosemicarbazide, is a molecule of significant interest in medicinal chemistry and materials science. Its unique structural features and bonding characteristics impart a versatile reactivity profile, making it a valuable building block for the synthesis of a wide array of heterocyclic compounds and coordination complexes.[1] This guide provides a comprehensive exploration of the molecular architecture and electronic properties of this compound, offering insights for researchers engaged in the design of novel therapeutic agents and functional materials.

Elucidating the Molecular Framework: A Spectroscopic and Crystallographic Perspective

The definitive three-dimensional arrangement of atoms in this compound has been established through single-crystal X-ray diffraction studies, with the corresponding data available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 111520.[2] This experimental data provides precise measurements of bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's conformation and reactivity. While direct access to the CIF file is restricted, analysis of crystallographic data from closely related derivatives allows for a robust estimation of its key structural parameters.

Core Geometry: Bond Lengths and Angles

The thiosemicarbazide backbone consists of a thiocarbonyl group (C=S) linked to a hydrazine moiety (-NH-NH2) and a methyl-substituted amino group (-NH-CH3). The key bond lengths and angles, inferred from crystallographic data of similar structures, are summarized below.

| Bond | Typical Length (Å) | Bond Angle | Typical Angle (°) |

| C=S | 1.68 - 1.71 | N(2)-C(1)-N(4) | 116 - 118 |

| C(1)-N(2) | 1.34 - 1.36 | N(2)-C(1)-S(1) | 121 - 123 |

| C(1)-N(4) | 1.32 - 1.34 | N(4)-C(1)-S(1) | 120 - 122 |

| N(2)-N(3) | 1.38 - 1.41 | C(1)-N(2)-N(3) | 118 - 121 |

| N(4)-C(methyl) | 1.45 - 1.47 | C(1)-N(4)-C(methyl) | 122 - 125 |

Table 1: Estimated bond lengths and angles for this compound based on crystallographic data of its derivatives.[3][4][5]

The C=S bond is notably longer than a typical C=O bond, reflecting the larger atomic radius of sulfur. The C-N bond lengths within the thiourea core are intermediate between single and double bonds, indicating significant electron delocalization.

Conformational Landscape

The planarity of the thiosemicarbazide moiety is a critical feature, influenced by the delocalization of π-electrons across the N-C=S unit. The molecule can exist in different conformations due to rotation around the N-N and C-N bonds. Intramolecular hydrogen bonding often plays a crucial role in stabilizing specific conformers.[3]

The Electronic Architecture: Bonding, Hybridization, and Molecular Orbitals

A deeper understanding of this compound's reactivity and properties requires an examination of its electronic structure. This involves an analysis of orbital hybridization, resonance, and the distribution of molecular orbitals.

Hybridization and Orbital Overlap

The bonding within the core of this compound can be described using the principles of valence bond theory.

Caption: Orbital overlap in the thiourea core.

-

Thiocarbonyl Carbon (C1): This carbon is sp² hybridized, forming three sigma bonds with the sulfur and two nitrogen atoms. The remaining p-orbital participates in the π-system.

-

Sulfur (S1): The sulfur atom is also considered to be sp² hybridized, forming a sigma bond with the carbon and having two lone pairs in sp² orbitals. Its p-orbital overlaps with the carbon p-orbital to form the C=S π-bond.

-

Nitrogen Atoms (N2 and N4): The nitrogen atoms attached to the thiocarbonyl carbon are sp² hybridized. This allows for their lone pair electrons to reside in a p-orbital, participating in resonance and contributing to the planarity of the molecule.

-

Hydrazinic Nitrogen (N3): This nitrogen is sp³ hybridized, with a lone pair residing in one of the sp³ orbitals.

Resonance and Electron Delocalization

The planarity of the thiourea fragment facilitates π-electron delocalization, which can be represented by several resonance structures. This delocalization is key to understanding the molecule's chemical behavior, including its nucleophilicity and ability to act as a ligand.

Caption: Major resonance contributors of this compound.

The resonance hybrid has significant single-bond character in the C=S bond and double-bond character in the C-N bonds. This explains the observed bond lengths and the rotational barrier around the C-N bonds.

Molecular Orbital Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the molecular orbitals (MOs) and electronic properties.[6]

-

Highest Occupied Molecular Orbital (HOMO): The HOMO is typically centered on the sulfur and nitrogen atoms, indicating that these are the primary sites for electrophilic attack. The energy of the HOMO is a measure of the molecule's electron-donating ability.

-

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is often localized on the thiocarbonyl carbon and the π* orbital of the C=S bond. This suggests that the carbon atom is susceptible to nucleophilic attack.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Spectroscopic Signature: Characterization of this compound

Spectroscopic techniques are indispensable for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. Key expected signals include:

-

A doublet for the methyl protons, coupled to the adjacent N-H proton.

-

A quartet or broad signal for the N-H proton of the methylamino group.

-

Broad signals for the -NH-NH₂ protons, which may exchange with solvent protons.

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.[7][8] Two signals are expected:

-

A signal for the methyl carbon.

-

A downfield signal for the thiocarbonyl carbon, typically in the range of 180-190 ppm.

-

Vibrational Spectroscopy (FTIR)

The infrared spectrum displays characteristic absorption bands corresponding to the vibrational modes of the functional groups.

| Vibrational Mode | Typical Frequency (cm⁻¹) |

| N-H stretching | 3100 - 3400 |

| C-H stretching (methyl) | 2850 - 2960 |

| C=N stretching | 1600 - 1650 |

| N-H bending | 1550 - 1620 |

| C=S stretching | 800 - 850 |

Table 2: Key FTIR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at m/z 105. Common fragmentation pathways for thiosemicarbazides involve cleavage of the N-N bond and fragmentation of the thiourea core.[9]

Synthesis and Reactivity: A Practical Perspective

Synthetic Protocol

An established method for the synthesis of this compound involves a two-step, one-pot reaction.[9]

Caption: Synthetic workflow for this compound.

Experimental Procedure:

-

Step 1: Formation of the Methyldithiocarbamate Salt:

-

To a solution of methylamine in water, a mixture of carbon disulfide and triethylamine is added dropwise while maintaining the temperature between 25-30 °C.

-

The reaction mixture is stirred for an additional hour at 30 °C to ensure complete formation of the triethylammonium salt of methyldithiocarbamic acid. The triethylamine acts as a base to deprotonate the initially formed dithiocarbamic acid.

-

-

Step 2: Reaction with Hydrazine:

-

In a separate flask, hydrazine hydrate in water is heated to 95-100 °C under an inert atmosphere.

-

The reaction mixture from Step 1 is then added to the hot hydrazine solution over a period of 3 hours, maintaining the temperature.

-

The reaction proceeds via nucleophilic attack of hydrazine on the dithiocarbamate, leading to the displacement of triethylamine and hydrogen sulfide (which is trapped).

-

-

Work-up and Isolation:

-

After the addition is complete, the reaction mixture is cooled, and the product crystallizes.

-

The crude product is collected by filtration, washed with cold deionized water, and dried under vacuum to yield this compound as a white solid.

-

Reactivity Profile

The presence of multiple nucleophilic centers (the sulfur atom and the nitrogen atoms) and an electrophilic center (the thiocarbonyl carbon) endows this compound with a rich and varied reactivity. It readily undergoes condensation reactions with aldehydes and ketones to form thiosemicarbazones, which are potent ligands in coordination chemistry and exhibit a wide range of biological activities. The terminal amino group can also be functionalized to create more complex derivatives.

Conclusion: A Foundation for Future Innovation

This technical guide has provided a detailed overview of the molecular structure and bonding of this compound. A thorough understanding of its stereoelectronic properties is paramount for the rational design of new molecules with tailored functionalities. The interplay of its conformational flexibility, electron delocalization, and the presence of multiple reactive sites makes this compound a compelling scaffold for further exploration in drug discovery and materials science. By leveraging the fundamental principles outlined herein, researchers can continue to unlock the full potential of this versatile chemical entity.

References

- Achgill, R. K., & Call, L. W. (1989). Improved synthesis of 4-methyl-3-thiosemicarbazide.

-

Li, Y. F. (2010). 4-Methyl-1-(4-methylbenzylidene)thiosemicarbazide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2853. [Link]

-

PubChem. (n.d.). N-Methylhydrazinecarbothioamide. Retrieved from [Link]

-

Li, R. (2010). 4-Methyl-1-(3-pyridylmethylidene)thiosemicarbazide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3324. [Link]

-

Li, Y. F., & Jian, F. F. (2011). 4-Methyl-1-[4-(methylsulfanyl)benzylidene]thiosemicarbazide. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2069. [Link]

-

Wikipedia. (2023, October 26). 4-Methyl-3-thiosemicarbazide. In Wikipedia. [Link]

-

Zhang, J., Geng, H., Zhuang, L., & Wei, G. (2009). 4-Methylbenzaldehyde thiosemicarbazone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2244. [Link]

- Beraldo, H., & Gambino, D. (2004). The wide pharmacological versatility of thiosemicarbazones, semicarbazones and their metal complexes. Mini reviews in medicinal chemistry, 4(1), 31–39.

- Casas, J. S., Castellano, E. E., Ellena, J., García-Tasende, M. S., Sánch-Gimeno, A., & Sordo, J. (2001). New copper(II) complexes with the thiosemicarbazone of the 2-acetylpyridine: crystal structure of [Cu(L)(H2O)]Cl·H2O and spectroscopic characterization of [Cu(L)Cl]. Polyhedron, 20(15-16), 1997–2004.

- Jouad, E. M., Allain, M., Khan, M. S., & Bouet, G. M. (2002). 4-Phenyl-1-(propan-2-ylidene)thiosemicarbazide. Acta Crystallographica Section E: Structure Reports Online, 58(12), o1373–o1374.

- Karakurt, T., Öztürk, S., & Akkurt, M. (2003). 2-Acetyl-γ-butyrolactone 4-phenylthiosemicarbazone. Acta Crystallographica Section E: Structure Reports Online, 59(11), o1847–o1849.

- Selvanayagam, S., Karvembu, R., & Chinnakali, K. (2002). 4-Methyl-1-(1-phenylethylidene)thiosemicarbazide. Acta Crystallographica Section E: Structure Reports Online, 58(12), o1375–o1376.

- Swearingen, J. K., & West, D. X. (2002). 2-Acetylpyridine N(4)-methyl-, N(4)-ethyl-, N(4)-phenyl- and N(4),N(4)-dimethyl-thiosemicarbazones and their copper(II) complexes. Transition Metal Chemistry, 27(6), 624–629.

- Bernhardt, P. V., & Sharpe, P. C. (2003). Metal complexes of 2-acetylpyridine thiosemicarbazone.

-

Omar, S. M., & Abdel-Rahman, L. H. (2018). Synthesis, DFT Computational Studies and Biomolecular Interactions of 4-(2-fluorophenyl)thiosemicarbazide. ASM Science Journal, 11. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-Methylhydrazinecarbothioamide | C2H7N3S | CID 2723853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methyl-1-(3-pyridylmethylidene)thiosemicarbazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Methyl-1-(4-methylbenzylidene)thiosemicarbazide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Methyl-1-[4-(methylsulfanyl)benzylidene]thiosemicarbazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. akademisains.gov.my [akademisains.gov.my]

- 7. This compound(6610-29-3) 13C NMR spectrum [chemicalbook.com]

- 8. scirp.org [scirp.org]

- 9. scirp.org [scirp.org]

4-Methylthiosemicarbazide synthesis from methyl isothiocyanate

An In-depth Technical Guide to the Synthesis of 4-Methylthiosemicarbazide

Executive Summary

This compound (MTSC), a key intermediate in the chemical industry, is particularly vital for the synthesis of agrochemicals such as the herbicide tebuthiuron.[1] This guide provides a comprehensive, in-depth exploration of a robust and high-yield synthetic method for MTSC. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the rationale behind procedural choices, and offers a self-validating protocol complete with characterization benchmarks and safety imperatives. The featured synthesis proceeds not via a direct reaction with methyl isothiocyanate, but through a more efficient two-step, one-pot process involving the in situ formation of a methyldithiocarbamate salt, which subsequently reacts with hydrazine. This method is noted for its superior yield and ease of product recovery compared to other routes.[2] This paper is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous guide to the synthesis of this important compound.

Introduction: Strategic Importance and Synthetic Overview

This compound (CH₃NHC(S)NHNH₂) is an organosulfur compound belonging to the thiosemicarbazide family.[1] Its structural features make it an excellent precursor for the synthesis of various heterocyclic compounds and metal complexes, finding significant application as a crucial building block in the agrochemical sector.[1][3]

While several synthetic pathways to MTSC exist, the most effective and industrially relevant method involves the reaction of methylamine with carbon disulfide to form a dithiocarbamate intermediate. This intermediate is then reacted with hydrazine hydrate.[2] This approach is favored over the direct reaction of methyl isothiocyanate with hydrazine due to higher reported yields (typically exceeding 80%) and a more straightforward recovery of byproducts, enhancing the overall efficiency and scalability of the process.[2][3] This guide will focus exclusively on this superior methodology.

Reaction Mechanism and Rationale

The synthesis of this compound is a sequential process that leverages fundamental principles of nucleophilic addition. The reaction is elegantly designed to proceed in a single pot, minimizing the need for isolation of the intermediate.

Step 1: In Situ Formation of Triethylammonium Methyldithiocarbamate The process begins with the nucleophilic attack of methylamine on the electrophilic carbon of carbon disulfide. Triethylamine is introduced not merely as a base but as a crucial reaction partner. It deprotonates the zwitterionic intermediate formed, yielding the triethylammonium salt of methyldithiocarbamic acid. This salt is stable in the reaction medium and is the key reactive intermediate.

Step 2: Conversion to this compound The second phase involves the introduction of hydrazine hydrate to the solution containing the dithiocarbamate salt. Hydrazine, being a potent nucleophile, attacks the thiocarbonyl carbon of the dithiocarbamate. This is followed by an intramolecular rearrangement and elimination of triethylamine and hydrogen sulfide (which is scavenged by the excess base), to yield the final product, this compound. The application of heat (95-100°C) is critical in this step to overcome the activation energy required for the substitution and elimination sequence.[2]

Materials and Equipment

Table 1: Reagents and Chemicals

| Reagent | CAS Number | Formula | Purity/Grade | Notes |

| Methylamine (40% in water) | 74-89-5 | CH₅N | Reagent Grade | Highly flammable and corrosive. |

| Carbon Disulfide | 75-15-0 | CS₂ | ≥99% | Highly flammable, volatile, and toxic. |

| Triethylamine | 121-44-8 | (C₂H₅)₃N | ≥99% | Flammable and corrosive. |

| Hydrazine Hydrate (100%) | 7803-57-8 | H₆N₂O | Reagent Grade | Highly toxic, corrosive, and suspected carcinogen.[4] |

| Deionized Water | 7732-18-5 | H₂O | ASTM Type II | Used as the primary solvent. |

Table 2: Essential Laboratory Equipment

| Equipment | Purpose |

| 500 mL Three-necked round-bottom flask | Reaction vessel. |

| Mechanical Stirrer | Ensures homogenous mixing of reactants. |

| Addition Funnel | For controlled, dropwise addition of reagents. |

| Heating Mantle with Temperature Controller | To maintain precise reaction temperatures. |

| Condenser | To prevent loss of volatile reagents and solvent. |

| Inert Gas Line (Nitrogen or Argon) | To maintain an inert atmosphere during the hydrazine reaction.[2] |

| Filtration Apparatus (Büchner funnel) | For isolating the solid product. |

| Vacuum Oven | For drying the final product. |

Detailed Experimental Protocol

This protocol is adapted from established, high-yield procedures.[2][3] All operations must be conducted within a certified chemical fume hood.

Sources

Spectroscopic Profile of 4-Methylthiosemicarbazide: An In-Depth Technical Guide

Introduction

4-Methylthiosemicarbazide (CH₃NHC(S)NHNH₂) is a derivative of thiosemicarbazide and a versatile building block in synthetic organic chemistry.[1] Its unique structural features, comprising a reactive hydrazine moiety, a thiocarbonyl group, and a methylamino group, make it a valuable precursor for the synthesis of a wide array of heterocyclic compounds and coordination complexes.[1][] These derivatives have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties, as well as their utility in the development of herbicides.[1][3][4][5]

A thorough understanding of the spectroscopic characteristics of this compound is paramount for researchers in drug discovery and chemical synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule's structure, enabling unambiguous identification, purity assessment, and elucidation of its electronic and vibrational properties. This technical guide provides a comprehensive analysis of the NMR, IR, and Mass spectroscopic data of this compound, offering insights into the interpretation of its spectral features and outlining the experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound is key to interpreting its spectroscopic data. The molecule possesses several key functional groups that give rise to characteristic signals in different spectroscopic techniques:

-

N-H protons: The molecule has three N-H protons, two on the terminal hydrazine nitrogen (NH₂) and one on the methyl-substituted nitrogen (NH-CH₃). These protons are exchangeable and their signals in NMR can be influenced by the solvent and temperature.

-

C-H protons: The methyl group (-CH₃) provides a distinct signal in the ¹H NMR spectrum.

-

C=S group: The thiocarbonyl group has a characteristic stretching vibration in the IR spectrum.

-

C-N bonds: The various C-N bonds also exhibit characteristic vibrations in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide crucial structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, reveals the different types of protons present in the molecule and their chemical environment.[6]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is advantageous as it can solubilize the compound and its N-H proton signals are less prone to rapid exchange compared to protic solvents.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

¹H NMR Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Singlet (broad) | 1H | NH |

| ~4.5 | Singlet (broad) | 2H | NH₂ |

| ~2.8 | Doublet | 3H | CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

The broad singlet at approximately 8.2 ppm is attributed to the proton attached to the nitrogen adjacent to the methyl group (NH). Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

-

The broad singlet around 4.5 ppm corresponds to the two protons of the terminal amino group (NH₂). The broadness is also due to nitrogen's quadrupolar moment and exchange phenomena.

-

The doublet observed at approximately 2.8 ppm is characteristic of the methyl group protons (CH₃) coupled to the adjacent NH proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the longer acquisition times required due to the lower natural abundance of the ¹³C isotope.

¹³C NMR Data Summary

| Chemical Shift (δ, ppm) | Assignment |

| ~182 | C=S |

| ~31 | CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

The signal in the downfield region, around 182 ppm, is characteristic of a thiocarbonyl carbon (C=S).[7] This significant deshielding is due to the electronegativity of the sulfur atom and the double bond character.

-

The upfield signal at approximately 31 ppm is assigned to the carbon of the methyl group (CH₃).[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide (KBr) powder and pressing it into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3100 | Strong, Broad | N-H Stretching (NH and NH₂) |

| ~2950 | Medium | C-H Stretching (CH₃) |

| ~1620 | Strong | N-H Bending |

| ~1550 | Strong | C-N Stretching |

| ~1250 | Strong | C=S Stretching |

Interpretation of the IR Spectrum:

-

The broad and strong absorption band in the 3300-3100 cm⁻¹ region is characteristic of the N-H stretching vibrations of both the primary amine (NH₂) and the secondary amine (NH) groups. Hydrogen bonding contributes to the broadening of this band.

-

The medium intensity band around 2950 cm⁻¹ is due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl group.

-

The strong band at approximately 1620 cm⁻¹ is attributed to the N-H bending vibration.

-

The absorption at around 1550 cm⁻¹ is assigned to the C-N stretching vibration.

-

A strong band in the region of 1250 cm⁻¹ is indicative of the C=S stretching vibration, a key characteristic of thiosemicarbazides.[9]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of the compound. The molecular weight of this compound is 105.17 g/mol .[10]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. EI is often used for volatile compounds and provides detailed fragmentation information. ESI is a softer ionization technique suitable for less volatile or thermally labile compounds.

-

Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

Mass Spectrometry Data Summary (Expected Fragmentation)

| m/z | Possible Fragment |

| 105 | [M]⁺ (Molecular Ion) |

| 74 | [M - NHCH₃]⁺ |

| 60 | [CH₃NHCS]⁺ |

| 44 | [NH₂CS]⁺ |

| 30 | [CH₃NH]⁺ |

Interpretation of the Mass Spectrum:

The mass spectrum will show a molecular ion peak [M]⁺ at m/z 105, confirming the molecular weight of this compound.[10] The fragmentation pattern provides further structural confirmation. Common fragmentation pathways include the loss of the methylamino group, cleavage of the N-N bond, and other characteristic fragmentations of the thiosemicarbazide core.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and validated fingerprint for the identification and characterization of this compound. The combination of NMR, IR, and Mass Spectrometry allows for an unambiguous determination of its molecular structure and purity. For researchers in drug development and synthetic chemistry, a thorough understanding of these spectroscopic techniques and the interpretation of the resulting data is essential for advancing their research and ensuring the quality and identity of their synthesized compounds. The methodologies and data provided herein serve as a reliable reference for the analysis of this compound and related thiosemicarbazone derivatives.

References

-

An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel Salicylaldehyde Thiosemicarbazone Derivatives. PubMed Central. [Link]

-

N-Methylhydrazinecarbothioamide | C2H7N3S. PubChem. [Link]

-

Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis. PubMed Central. [Link]

-

Synthesis and spectroscopic characterization of cobalt(II) thiosemicarbazone complexes. Semantic Scholar. [Link]

-

Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Journal of Chemical Health Risks. [Link]

-

Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. Oriental Journal of Chemistry. [Link]

-

4-Methyl-3-thiosemicarbazide. Wikipedia. [Link]

-

SYNTHESIS AND CHARACTERIZATION BY 1H NMR AND 1H, 15N HSQC OF A SERIES OF MONOXIME THIOSEMICARBAZONE COMPOUNDS. Journal of Undergraduate Chemistry Research. [Link]

-

New N(4)-methylthiosemicarbazone derivatives: Synthesis, characterization, structural properties, DNA interactions and antiproliferative activity. ResearchGate. [Link]

-

1 H NMR spectrum of compound 4. ResearchGate. [Link]

Sources

- 1. 4-Methyl-3-thiosemicarbazide - Wikipedia [en.wikipedia.org]

- 3. Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. This compound(6610-29-3) 1H NMR spectrum [chemicalbook.com]

- 7. chemmethod.com [chemmethod.com]

- 8. This compound(6610-29-3) 13C NMR spectrum [chemicalbook.com]

- 9. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]

- 10. N-Methylhydrazinecarbothioamide | C2H7N3S | CID 2723853 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Significance of 4-Methylthiosemicarbazide

An In-Depth Technical Guide to Quantum Chemical Calculations for 4-Methylthiosemicarbazide

This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the application of quantum chemical calculations to elucidate the electronic and structural properties of this compound. We will move beyond a simple procedural outline to explore the rationale behind methodological choices, ensuring a robust and defensible computational analysis.

This compound (CH₃NHC(S)NHNH₂) is a derivative of thiosemicarbazide, a class of compounds of significant pharmacological interest.[1][2] Thiosemicarbazides and their derivatives, thiosemicarbazones, are recognized as potent intermediates in the synthesis of various bioactive materials and are used extensively in medicinal chemistry.[3][4] These compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects.[3][5][6] Given its role as a precursor to potentially therapeutic agents and its inherent biological properties, a detailed understanding of this compound's molecular characteristics is paramount for rational drug design.[7][8][]

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful, non-empirical approach to predict molecular properties with high accuracy and at a reasonable computational cost.[10][11] By modeling the molecule at the quantum level, we can gain profound insights into its stability, reactivity, and potential for intermolecular interactions—all critical parameters in the drug discovery pipeline.[12][13]

Part 1: The Theoretical Cornerstone - Density Functional Theory (DFT)

Before embarking on the practical protocol, it is essential to understand the theoretical framework that underpins our investigation.

What is Density Functional Theory?

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[14] Its central tenet, established by the Hohenberg-Kohn theorems, is that the ground-state properties of a system are a unique functional of its electron density (ρ).[11] This is a revolutionary concept because it allows us to work with the electron density, a function of only three spatial coordinates, rather than the far more complex many-electron wavefunction.

The practical application of DFT is realized through the Kohn-Sham equations, which approximate the behavior of the interacting electrons in the real system with a fictitious system of non-interacting electrons.[11] The accuracy of any DFT calculation is critically dependent on the choice of two key components:

-

The Exchange-Correlation Functional: This term accounts for the complex quantum mechanical effects of electron exchange and correlation. For organic molecules containing diverse elements like this compound, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) provide a well-validated balance of accuracy and efficiency.[4][15]

-

The Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more flexibility and yield more accurate results, albeit at a higher computational cost. Pople-style basis sets like 6-31G or the more robust 6-311+G(d,p) are standard choices, with the latter including diffuse functions (+) for lone pairs and polarization functions (d,p) for more accurate geometry.[16][17]

Key Observables in Drug Design

Our DFT calculations will focus on determining the following properties, which are directly relevant to assessing the pharmacological potential of this compound:

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.[18] The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept them.[19] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of kinetic stability; a small gap suggests higher reactivity.[20][21]

-

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the charge distribution around a molecule, illustrating regions that are electron-rich (negative potential) and electron-poor (positive potential).[22][23] This is invaluable for predicting how a molecule will interact with its biological target, as it highlights likely sites for hydrogen bonding and other noncovalent interactions that govern drug-receptor recognition.[24][25][26]

-

Vibrational Frequencies: Calculating vibrational frequencies serves a dual purpose. First, it confirms that the optimized molecular structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies).[17] Second, it allows for the theoretical prediction of the molecule's infrared (IR) and Raman spectra, which can be compared against experimental data to validate the computational model.[27]

Part 2: A Validated Computational Workflow

This section provides a detailed, step-by-step protocol for performing quantum chemical calculations on this compound. Common software packages for this work include Gaussian, ORCA, and Quantum ESPRESSO.[14]

Protocol Steps

-

Molecular Structure Input:

-

Construct the 3D structure of this compound using a molecular editor. The chemical formula is C₂H₇N₃S.[7][8]

-

Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

-

Save the coordinates in a format compatible with your quantum chemistry software (e.g., .xyz or .gjf).

-

-

Geometry Optimization:

-

Objective: To find the most stable, lowest-energy conformation of the molecule.

-

Methodology:

-

Functional: B3LYP.

-

Basis Set: 6-311+G(d,p).

-

Input Keywords: Opt Freq B3LYP/6-311+G(d,p). The Opt keyword requests optimization, and Freq requests a frequency calculation to be performed on the optimized result.

-

Charge and Multiplicity: Set the molecular charge to 0 and the spin multiplicity to 1 (singlet).

-

Execution: Submit the calculation. Upon completion, verify that the optimization converged successfully.

-

-

Frequency Analysis Validation:

-

Objective: To confirm the optimized structure is a true energy minimum.

-

Methodology:

-

Examine the output of the frequency calculation that was run concurrently with the optimization.

-

Confirm that there are zero imaginary frequencies . An imaginary frequency would indicate a transition state, not a stable minimum.

-

The output will also contain the predicted IR and Raman spectra.

-

-

-

Electronic Property Calculation and Analysis:

-

Objective: To compute and visualize the key electronic properties from the validated structure.

-

Methodology:

-

Use the optimized coordinates from the previous step.

-

HOMO/LUMO: The energies of the frontier orbitals are printed in the main output file of the DFT calculation. Locate the energies for the "Alpha" orbitals corresponding to the highest occupied and lowest unoccupied levels. Calculate the energy gap: ΔE = E(LUMO) - E(HOMO).

-

MEP Surface: To generate the MEP surface, run a single-point energy calculation using the optimized geometry and a more extensive basis set if higher precision is desired. Use keywords that generate a checkpoint file (.chk) or a cube file (.cube). These files can then be imported into visualization software (e.g., GaussView, VMD) to render the MEP surface, typically by mapping the potential onto an isodensity surface (e.g., 0.002 e/au³).

-

-

Part 3: Interpreting the Computational Data

The raw output of a quantum chemical calculation is a wealth of numerical data. The true expertise lies in translating this data into actionable chemical and biological insights.

Molecular Geometry

The geometry optimization provides the most stable three-dimensional arrangement of the atoms. According to crystallographic studies, the C=S and adjacent nitrogen atoms in thiosemicarbazides tend to be planar, which is a result of electron delocalization.[1] Our DFT-optimized structure should reflect this. Key structural parameters can be summarized for comparison with experimental data if available.

| Parameter | Description | Typical Calculated Value (Å/°) |

| C=S Bond Length | The length of the thiocarbonyl double bond. | ~1.68 Å |

| C-N Bond Lengths | Lengths of the carbon-nitrogen single bonds. | ~1.35 - 1.38 Å |

| N-N Bond Length | The length of the hydrazine N-N bond. | ~1.42 Å |

| Key Dihedral Angle | Planarity of the thiourea core (S-C-N-N). | ~180° or ~0° |

Note: These are representative values and will be precisely determined by the calculation.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The HOMO and LUMO orbitals are key to understanding reactivity. The HOMO is the source of electrons for donation, while the LUMO is the destination for accepted electrons.

For this compound, the HOMO is typically localized over the electron-rich sulfur atom and adjacent nitrogen atoms, indicating these are the primary sites of electron donation. The LUMO is often a π* anti-bonding orbital associated with the C=S bond.

| Property | Description | Significance in Drug Design |

| E(HOMO) | Energy of the highest occupied molecular orbital. | Higher energy indicates a greater propensity to donate electrons. |

| E(LUMO) | Energy of the lowest unoccupied molecular orbital. | Lower energy indicates a greater propensity to accept electrons. |

| ΔE (Gap) | E(LUMO) - E(HOMO). | A smaller gap implies higher chemical reactivity and lower kinetic stability, suggesting the molecule is more likely to interact with a biological target.[18] |

Molecular Electrostatic Potential (MEP) Surface

The MEP surface provides a visual guide to the molecule's reactive sites.

-

Negative Regions (Red/Yellow): These are electron-rich areas and are susceptible to electrophilic attack. For this compound, the most negative potential is concentrated around the sulfur atom of the C=S group, making it a primary site for hydrogen bond acceptance and coordination with metal ions.

-

Positive Regions (Blue): These are electron-poor areas, primarily located around the hydrogen atoms of the N-H groups. These sites are susceptible to nucleophilic attack and are the primary hydrogen bond donor sites.

-

Neutral Regions (Green): These areas, such as the methyl group's C-H bonds, are less likely to engage in strong electrostatic interactions.

The complementary matching of MEP surfaces between a ligand and its receptor is a cornerstone of molecular recognition.[22] This analysis allows us to hypothesize how this compound might orient itself within a binding pocket.

Vibrational Analysis

The calculated vibrational frequencies can be compared to experimental IR or Raman data to confirm the molecule's identity and the accuracy of the computational model.

| Vibrational Mode | Functional Group | Typical Experimental Range (cm⁻¹) |

| N-H Stretch | Amine / Amide (NH, NH₂) | 3100 - 3400 |

| C-H Stretch | Methyl (CH₃) | 2850 - 3000 |

| C=S Stretch | Thiocarbonyl | 1200 - 1220[16] |

| C-N Stretch | Amine / Amide | 1475 - 1615[17] |

Conclusion

This guide has detailed a robust, scientifically-grounded workflow for the quantum chemical analysis of this compound using Density Functional Theory. By optimizing the molecular geometry and calculating key electronic properties such as the HOMO-LUMO gap and the Molecular Electrostatic Potential, we can develop a sophisticated, predictive model of the molecule's reactivity and intermolecular interaction potential. These theoretical insights are not merely academic; they provide a critical foundation for subsequent stages of drug discovery, including guiding molecular docking studies, developing QSAR models, and rationally designing more potent and selective derivatives.

References

-

dockdynamics In-Silico Lab. (2022, September 11). Density Functional Theory (DFT) in Drug Discovery. Available from: [Link]

-

Deep Origin. Density Functional Theory (DFT) - Computational Chemistry Glossary. Available from: [Link]

-

Longdom Publishing. Role of DFT in Drug Design: A Mini Review. Available from: [Link]

-

Suresh, C., & Haritha, M. (n.d.). Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis. ChemRxiv. Available from: [Link]

-

Lawar, P. B., et al. (2018). Quantum Chemical Studies on Some Thiosemicarbazone Derivatives as Ribonucleotide Reductase Inhibitor. ResearchGate. Available from: [Link]

-

Zhang, Y., et al. (2025). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. PMC - PubMed Central. Available from: [Link]

-

MDPI. (n.d.). Special Issue: Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. International Journal of Molecular Sciences. Available from: [Link]

-

ResearchGate. (n.d.). Application of molecular electrostatic potentials in drug design. Available from: [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of thiosemicarbazide derivatives. Available from: [Link]

-

Wikipedia. (n.d.). 4-Methyl-3-thiosemicarbazide. Available from: [Link]

-

MDPI. (n.d.). Lipophilicity Studies on Thiosemicarbazide Derivatives. Available from: [Link]

-

ResearchGate. (n.d.). Calculated Quantum Chemical Parameters for the thiosemicarbazides by B3LYP/6-31G Method*. Available from: [Link]

-

ACS Publications. (2023, October 17). Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. ACS Omega. Available from: [Link]

-

PubMed. (n.d.). Vibrational spectra of palladium 5-nitrofuryl thiosemicarbazone complexes: experimental and theoretical study. Available from: [Link]

-

AIMS Press. (2022, August 5). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. Available from: [Link]

-

Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Available from: [Link]

-

CORE. (n.d.). The Molecular Electrostatic Potential as a Determinant of Receptor-Drug Recognition. Available from: [Link]

-

Wikipedia. (n.d.). Thiosemicarbazide. Available from: [Link]

-

ACS Publications. (2020, November 10). Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis. ACS Omega. Available from: [Link]

-

Omixium. (2025, August 22). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! [Video]. YouTube. Available from: [Link]

-

Suresh, C., & Haritha, M. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Available from: [Link]

-

PubChem. (n.d.). 4-Methylbenzaldehyde thiosemicarbazone. Available from: [Link]

-

ResearchGate. (n.d.). HOMO and LUMO orbitals of investigated compounds. Available from: [Link]

-

PubMed Central. (n.d.). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. Available from: [Link]

-

PubMed Central. (n.d.). Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). A quantum mechanics and molecular mechanics study of bis-thiosemicarbazones with strong antiplasmodial properties as Fe(iii)-selective chelators and inhibitors of hemozoin formation. New Journal of Chemistry. Available from: [Link]

-

MDPI. (n.d.). In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease. Available from: [Link]

-

PubMed Central. (n.d.). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Available from: [Link]

Sources

- 1. Thiosemicarbazide - Wikipedia [en.wikipedia.org]

- 2. This compound | 6610-29-3 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A quantum mechanics and molecular mechanics study of bis-thiosemicarbazones with strong antiplasmodial properties as Fe(iii)-selective chelators and inhibitors of hemozoin formation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 4-Methyl-3-thiosemicarbazide - Wikipedia [en.wikipedia.org]

- 8. scbt.com [scbt.com]

- 10. longdom.org [longdom.org]

- 11. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dockdynamics.com [dockdynamics.com]

- 13. mdpi.com [mdpi.com]

- 14. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. ossila.com [ossila.com]

- 20. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 21. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. chemrxiv.org [chemrxiv.org]

- 24. Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis | Semantic Scholar [semanticscholar.org]

- 25. chemrxiv.org [chemrxiv.org]

- 26. files01.core.ac.uk [files01.core.ac.uk]

- 27. Vibrational spectra of palladium 5-nitrofuryl thiosemicarbazone complexes: experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Methylthiosemicarbazide in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Methylthiosemicarbazide, a compound of significant interest in organic synthesis and drug development. While quantitative solubility data in various organic solvents is not extensively documented in publicly available literature, this guide synthesizes the existing qualitative information and, crucially, equips researchers with the foundational knowledge and detailed experimental protocols necessary to determine precise solubility parameters. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the solution behavior of this versatile thiosemicarbazide derivative.

Introduction: The Significance of this compound

This compound (4-MTSC), with the chemical formula C₂H₇N₃S, is a thiourea derivative that serves as a vital intermediate in the synthesis of a wide array of heterocyclic compounds.[1][2] Its structural features, particularly the presence of both hydrogen bond donors and acceptors, make it a versatile building block in medicinal chemistry and materials science. The compound's utility is underscored by its role as a precursor to various biologically active molecules.[3]

The solubility of 4-MTSC in organic solvents is a critical physicochemical parameter that dictates its utility in various applications. For instance, in organic synthesis, the choice of solvent is paramount for reaction kinetics, yield, and purity of the final product. In the realm of drug development, solubility directly influences bioavailability, formulation strategies, and the overall efficacy of a potential therapeutic agent. A comprehensive understanding of its solubility profile is therefore indispensable for its effective application.

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. Several key factors influence the solubility of this compound:

-

Polarity: 4-MTSC possesses both polar (amine and thioamide groups) and non-polar (methyl group) moieties, giving it a moderate polarity. Its solubility is therefore expected to be highest in polar protic and polar aprotic solvents that can engage in favorable dipole-dipole interactions and hydrogen bonding.

-

Hydrogen Bonding: The presence of N-H groups allows 4-MTSC to act as a hydrogen bond donor, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors. Solvents that are also capable of hydrogen bonding (e.g., alcohols) are likely to be effective at solvating 4-MTSC.

-

Molecular Structure: The relatively small size and compact structure of 4-MTSC contribute to its solubility characteristics.

A theoretical approach to predicting solubility involves the calculation of a compound's dipole moment in different solvents. A lower dipole moment in a particular solvent can indicate greater stability and, consequently, higher solubility.

Qualitative Solubility Profile of this compound

Based on available chemical literature and supplier information, the qualitative solubility of this compound can be summarized as follows:

| Solvent Class | Specific Solvents | Reported Solubility | Citation(s) |

| Alcohols | Methanol, Ethanol | Soluble | [4][5][6] |

| Water | - | Slightly Soluble | [4][5][6] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [4][5][6] |

It is important to note that terms like "soluble" and "slightly soluble" are qualitative and can vary between sources. For precise applications, experimental determination of solubility is strongly recommended.

Experimental Protocols for Quantitative Solubility Determination

The absence of extensive quantitative solubility data in the literature necessitates that researchers determine these values experimentally. The following are detailed, field-proven protocols for the accurate measurement of the solubility of this compound.

Gravimetric Method (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility. It relies on creating a saturated solution and then quantifying the amount of dissolved solute.

4.1.1. Principle

An excess of the solid solute is equilibrated with the solvent at a constant temperature. The saturated solution is then carefully separated from the undissolved solid, and the concentration of the solute in the solution is determined by evaporating the solvent and weighing the residue.

4.1.2. Experimental Workflow

Caption: Gravimetric method for solubility determination.

4.1.3. Detailed Step-by-Step Protocol

-

Preparation: To a series of glass vials, add a known volume (e.g., 5 mL) of the desired organic solvent. Add an excess amount of this compound to each vial, ensuring that a significant amount of undissolved solid remains.

-

Equilibration: Seal the vials and place them in a constant-temperature shaker bath (e.g., 25 °C). Agitate the vials for a sufficient time (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Remove the vials from the shaker bath and allow them to stand at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., PTFE, 0.45 µm) to remove all undissolved particles.

-

Quantification:

-

Accurately pipette a known volume of the clear filtrate into a pre-weighed, clean, and dry evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of 4-MTSC.

-

Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.

-

Weigh the dish containing the dried 4-MTSC residue.

-

-

Calculation: The solubility is calculated using the following formula:

-

Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100

-

UV/Vis Spectroscopic Method

This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light. It is a faster method than the gravimetric analysis but requires the generation of a standard calibration curve.

4.2.1. Principle

A saturated solution is prepared and filtered as in the gravimetric method. The filtrate is then diluted to a concentration that falls within the linear range of a previously established calibration curve, and its absorbance is measured. The concentration of the saturated solution is then calculated based on the dilution factor.

4.2.2. Experimental Workflow

Caption: UV/Vis spectroscopic method for solubility determination.

4.2.3. Detailed Step-by-Step Protocol

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of 4-MTSC in the solvent of interest and scan its absorbance from approximately 200 to 400 nm to identify the λmax.

-

Prepare a Calibration Curve:

-

Prepare a stock solution of 4-MTSC of a known concentration in the chosen solvent.

-

Perform a series of serial dilutions to obtain at least five standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c).

-

-

Prepare and Analyze the Saturated Solution:

-

Prepare a saturated solution of 4-MTSC in the same solvent as described in the gravimetric method (steps 1-4).

-

Accurately dilute a known volume of the clear filtrate with the solvent to a concentration that is expected to fall within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the equation of the calibration curve to calculate the concentration of the diluted solution.

-